6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
6-chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-21-13-5-3-10(7-14(13)22-2)16-12(9-20)19-8-11(17)4-6-15(19)18-16/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYVKPSSACOHTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the condensation of 2-aminopyridine with an α-bromoketone or α-chloroketone, followed by functionalization steps to introduce the chloro and dimethoxyphenyl groups .
For example, the reaction might proceed as follows:
Condensation Reaction: 2-aminopyridine reacts with 3,4-dimethoxybenzaldehyde in the presence of a base to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a chlorinating agent such as phosphorus oxychloride (POCl₃) to form the imidazo[1,2-a]pyridine core.
Functionalization: Introduction of the chloro group at the 6-position can be achieved through electrophilic substitution using chlorinating agents like N-chlorosuccinimide (NCS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent selection and reaction conditions are optimized to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: 6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
- 6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Uniqueness
6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of both chloro and dimethoxyphenyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile scaffold in medicinal chemistry, allowing for the development of a wide range of derivatives with tailored properties.
Biological Activity
6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. Its unique structural features, including a chloro substituent and a dimethoxyphenyl group, are believed to contribute significantly to its biological activities. This article reviews the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C15H13ClN2O2
- Molecular Weight : 288.73 g/mol
- Structural Characteristics : The imidazo[1,2-a]pyridine framework is known for its diverse biological activities, making derivatives like this compound of particular interest in medicinal chemistry.
Anticancer Activity
Research indicates that 6-chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde exhibits significant anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines. For example:
- Cell Lines Tested : HT-29 (colon cancer) and Caco-2 (colorectal adenocarcinoma).
- Mechanism of Action : The compound triggers the release of cytochrome c from mitochondria and activates caspases (caspase 3 and caspase 8), leading to programmed cell death .
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have also been explored for their antimicrobial properties. Some studies suggest that similar compounds within this class show effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB). Although specific data on this compound's activity against TB is limited, related compounds demonstrate promising results .
Structure-Activity Relationship (SAR)
The structural modifications of imidazo[1,2-a]pyridines play a crucial role in their biological activity. The presence of electron-withdrawing groups like chlorine enhances antiproliferative effects. For instance:
- Comparison with Similar Compounds :
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | Chloro at position 6; methoxy at position 4 | Anticancer activity |
| 5-Methylimidazo[1,2-a]pyridine | Methyl group instead of chloro | Carcinogenic properties |
| 7-Aminoimidazo[1,2-a]pyridine | Amino group at position 7 | Potential anti-inflammatory effects |
The unique combination of the chloro substituent and the dimethoxyphenyl group may enhance selectivity towards specific biological targets compared to other derivatives .
Case Studies
- Study on Colon Cancer Cell Lines : A study synthesized various imidazo[1,2-a]pyridine derivatives and tested their efficacy against colon cancer cell lines. The results indicated that compounds with similar structures to 6-chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine exhibited significant cytotoxicity without substantial toxicity to normal cells .
- Anti-TB Activity Exploration : Research on other imidazo[1,2-a]pyridine derivatives has revealed their potential in combating MDR-TB. Compounds were evaluated for their minimum inhibitory concentration (MIC), with some showing MIC values as low as 0.07 μM against resistant strains .
Q & A
Q. What are the common synthetic routes for preparing 6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde?
The compound is typically synthesized via two primary methods:
- Vilsmeier-Haack formylation : Reacting the imidazo[1,2-a]pyridine precursor with POCl₃ and DMF under controlled temperatures (0–10°C), followed by reflux and vacuum drying .
- Condensation reactions : Refluxing the carbaldehyde intermediate with aromatic amines (e.g., p-anisidine) in methanol using glacial acetic acid as a catalyst . Yields vary (e.g., ~33% for similar aldehydes), requiring optimization of stoichiometry and reaction time .
Q. How is the compound characterized spectroscopically?
Key techniques include:
- NMR : and NMR to confirm regioselectivity of substitution at C6 and C2 positions, with characteristic aldehyde proton signals at ~10 ppm .
- IR : Absorption bands for aldehyde (1720–1730 cm⁻¹) and methoxy groups (~1250 cm⁻¹) .
- Mass spectrometry : Molecular ion peaks matching the exact mass (e.g., 356.07 g/mol for C₁₇H₁₄ClN₂O₃⁺) .
Q. What biological activities have been reported for this compound?
The imidazo[1,2-a]pyridine scaffold is associated with:
- Antiproliferative activity : Derivatives with 3,4-dimethoxyphenyl groups show inhibition of cancer cell lines (IC₅₀ values in µM range) .
- Antimicrobial potential : Structural analogs exhibit activity against Gram-positive bacteria via Schiff base formation .
Advanced Research Questions
Q. How can substituent variations at C6 and C2 positions influence bioactivity?
- C6 modifications : Chlorine or bromine substituents enhance steric bulk and electron-withdrawing effects, improving binding to targets like Rab geranylgeranyl transferase (RGGT) .
- C2 aryl groups : 3,4-Dimethoxyphenyl moieties increase lipophilicity and π-π stacking interactions, critical for antiproliferative activity . Methodological approach : Use cross-coupling reactions (e.g., Mizoroki–Heck) to introduce diverse substituents and evaluate SAR via in vitro assays .
Q. How to resolve contradictions in biological data between in vitro and in vivo models?
Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability). Strategies include:
- Prodrug design : Masking the aldehyde group to improve bioavailability .
- SPECT/PET imaging : Radiolabeling analogs (e.g., with ) to track biodistribution and target engagement in vivo .
Q. What computational methods are suitable for predicting binding modes with therapeutic targets?
Q. How does polymorphism affect the compound’s solid-state properties?
Polymorphs of imidazo[1,2-a]pyridine derivatives exhibit color-tunable luminescence due to excited-state intramolecular proton transfer (ESIPT). Characterize via:
- X-ray crystallography : Identify hydrogen-bonding networks and π-stacking arrangements .
- TD-DFT simulations : Correlate emission spectra with intermolecular interactions in different crystal forms .
Q. What strategies improve regioselectivity during functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
